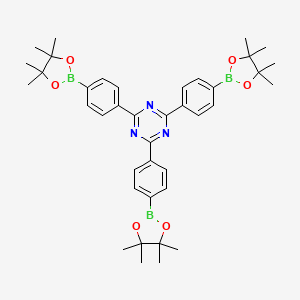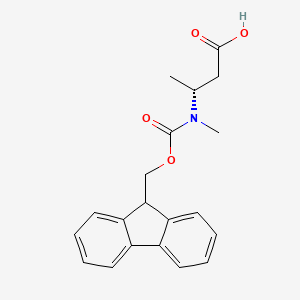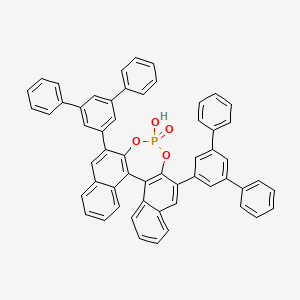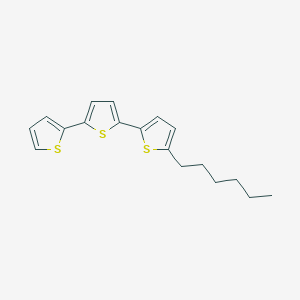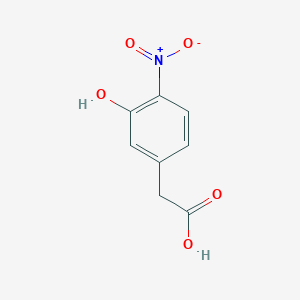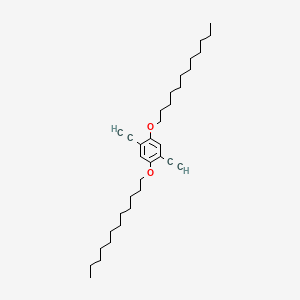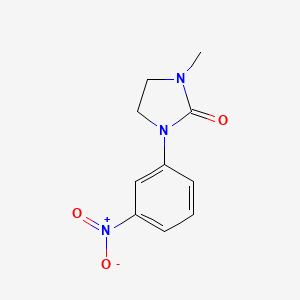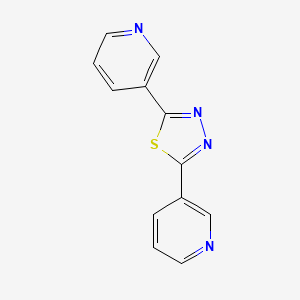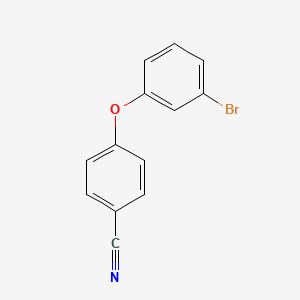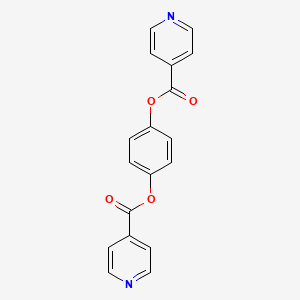
4-(Isonicotinoyloxy)phenyl isonicotinate
Overview
Description
4-(Isonicotinoyloxy)phenyl isonicotinate (4-INP) is an organic compound used in scientific research for its wide range of applications. It is an isonicotinyl derivative of 4-hydroxy-2-nonenal (HNE) and has been used in a variety of studies, ranging from studies of biochemical and physiological effects to studies of its mechanisms of action. 4-INP is a useful tool for researchers, as it has a wide variety of applications and is relatively easy to synthesize.
Scientific Research Applications
4-(Isonicotinoyloxy)phenyl isonicotinate has a wide variety of scientific research applications, including studies of its biochemical and physiological effects, its mechanisms of action, and its potential therapeutic uses. It has been used in studies of oxidative stress, inflammation, and cell death, as well as studies of its effects on the cardiovascular system and the nervous system. It has also been studied for its potential therapeutic uses, such as its potential to inhibit the growth of certain cancer cells. In addition, this compound has been used in studies of its effects on the immune system, its ability to modulate cell signaling pathways, and its potential to act as an antioxidant.
Mechanism of Action
The exact mechanism of action of 4-(Isonicotinoyloxy)phenyl isonicotinate is not yet fully understood, however, it is believed to act through multiple pathways. One proposed mechanism of action is that this compound binds to the cysteine residues of proteins, which modulates their activity. This binding is believed to be reversible, which allows for the modulation of protein activity in a controlled manner. Another proposed mechanism of action is that this compound acts as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage. In addition, this compound has been shown to modulate cell signaling pathways, which could be responsible for its effects on biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been studied for its effects on a variety of biochemical and physiological processes. It has been shown to have a protective effect against oxidative stress, which is believed to be due to its antioxidant properties. In addition, this compound has been shown to modulate inflammatory responses, which could be beneficial in the treatment of inflammatory diseases. It has also been studied for its effects on the cardiovascular system, the nervous system, and the immune system.
Advantages and Limitations for Lab Experiments
4-(Isonicotinoyloxy)phenyl isonicotinate is a useful tool for scientific research due to its wide range of applications and its relatively easy synthesis. However, there are some limitations to its use in laboratory experiments. One limitation is that this compound is not very stable in aqueous solutions, which can make it difficult to use in experiments that require aqueous solutions. In addition, this compound is not very soluble in organic solvents, which can make it difficult to use in experiments that require organic solvents. Finally, this compound is not very soluble in polar solvents, which can make it difficult to use in experiments that require polar solvents.
Future Directions
There are a number of potential future directions for the use of 4-(Isonicotinoyloxy)phenyl isonicotinate in scientific research. One potential direction is the development of new methods for the synthesis of this compound, which could increase its availability and reduce its cost. Another potential direction is the development of new applications for this compound, such as its use in the treatment of cancer or its use as an antioxidant. Finally, further research is needed to better understand the mechanisms of action of this compound and its biochemical and physiological effects.
properties
IUPAC Name |
[4-(pyridine-4-carbonyloxy)phenyl] pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c21-17(13-5-9-19-10-6-13)23-15-1-2-16(4-3-15)24-18(22)14-7-11-20-12-8-14/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZPECRBROJIHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C2=CC=NC=C2)OC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-bis(2,6-dimethoxyphenyl)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B3177296.png)

